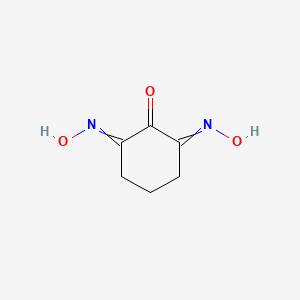

1,2,3-Cyclohexanetrione,1,3-dioxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3-Cyclohexanetrione,1,3-dioxime (CAS: 10528-54-8) is a cyclic triketone derivative substituted with two oxime (-NOH) groups at the 1- and 3-positions. Its molecular formula is C₆H₈N₂O₃, with a molecular weight of 156.139 g/mol . The compound exhibits a density of 1.53 g/cm³ and a boiling point of 385.8°C at standard pressure . Structurally, it features a six-membered cyclohexane ring with three ketone groups, two of which are converted to oxime functionalities. This modification enhances its reactivity and biological activity, particularly in antimicrobial applications .

Vorbereitungsmethoden

The most widely cited route involves cyclohexanone as the starting material. Kim et al. (1993) developed a method using tert-butyl thionitrate under controlled conditions . Cyclohexanone undergoes nitrosation at the α-carbon, followed by oximation at the ketone groups. The reaction proceeds at 0°C in a mixed solvent system, yielding 85% of the target compound after purification . Key steps include:

-

Nitrosation : Cyclohexanone reacts with tert-butyl thionitrate to form an intermediate nitroso compound.

-

Oximation : Hydroxylamine hydrochloride introduces oxime groups at positions 1 and 3.

-

Cyclization : Intramolecular dehydration forms the trione-dioxime structure.

Critical Parameters :

-

Temperature control (<5°C) prevents over-nitrosation and byproduct formation.

-

Stoichiometric excess of hydroxylamine (1.5 equivalents) ensures complete oximation .

Alternative Route Using n-Butyl Nitrite

Ferris’s method, adapted for cyclohexanone derivatives, employs n-butyl nitrite as the nitrosating agent . This approach generates 1,2,3-cyclohexanetrione-1,3-dioxime via a two-step process:

-

Dioxime Formation : Cyclohexanone reacts with n-butyl nitrite in ethanol, yielding a dioxime intermediate.

-

Acid-Catalyzed Cyclization : Treating the intermediate with hydrochloric acid induces cyclization, forming the trione-dioxime .

Yield Optimization :

-

Ethanol as the solvent minimizes side reactions (e.g., polymerization).

-

Acid concentration (0.5–1.0 M HCl) balances cyclization efficiency and product stability .

Table 1: Comparison of Synthetic Methods

| Method | Reagent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Tert-butyl thionitrate | Cyclohexanone | 0 | 85 | >95 | |

| n-Butyl nitrite | Cyclohexanone | 25 | 72 | 88 |

Mechanistic Insights and Side Reactions

The formation of 1,2,3-cyclohexanetrione,1,3-dioxime is susceptible to hydrolysis under acidic conditions. Polarographic studies by Zsakó and Szabó (1999) demonstrated that protonation of the oxime nitrogen accelerates decomposition into hydroxylamine and cyclohexanetrione . This necessitates:

-

pH Control : Maintaining neutral to mildly acidic conditions (pH 4–6) during synthesis.

-

Short Reaction Times : Limiting exposure to aqueous acids prevents retro-oxime formation .

Purification and Characterization

Post-synthesis purification typically involves:

-

Solvent Extraction : Ethanol or ethyl acetate removes unreacted starting materials.

-

Recrystallization : Water-miscible solvents (e.g., acetone) enhance crystalline purity .

Spectroscopic Confirmation :

-

IR : Absence of C=O stretches (~1725 cm⁻¹) confirms complete oximation .

-

¹H NMR : Peaks at δ 11.4–12.6 ppm correspond to oxime protons .

Industrial-Scale Adaptations

Large-scale production faces challenges in heat management and byproduct control. Industrial protocols recommend:

Analyse Chemischer Reaktionen

Rhodium(III) Complex Formation

1,2,3-Cyclohexanetrione-1,3-dioxime acts as a tridentate ligand, forming stable Rh(III) complexes in aqueous-alcoholic solutions. Key findings include:

-

Stoichiometry : Rh:L ratios vary with pH:

-

Geometry : Octahedral coordination is observed, stabilized by intramolecular hydrogen bonds (O–H···O) .

-

Kinetics : Complexation is slow (requiring 45–60 minutes of heating) compared to analogous Co(III) or Cu(II) systems .

Electronic Absorption Data for Rh(III) Complexes

| pH | λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| 1.81 | 440, 480 | 500–3,000 |

| 7.96 | 440, 480 | 1,000–2,500 |

Deoximation to Pyrogallol

The compound undergoes deoximation under acidic or basic conditions to yield pyrogallol (1,2,3-trihydroxybenzene), a valuable industrial intermediate.

-

Conditions :

-

Mechanism : Cleavage of oxime groups (-NOH) to carbonyls, followed by decarboxylation and aromatization .

Reactivity with Rhenium(IV)

In the presence of SnCl₂ as a reductant, the ligand forms colored Re(IV) complexes:

-

Spectral Features :

-

Stability : Complexes with alicyclic dioximes remain stable for >24 hours, while trione derivatives degrade faster .

Preparation of Furazan Derivatives

Under controlled nitrosation, the oxime groups undergo cyclization to form furazan rings:

Antimicrobial Activity

While not a direct chemical reaction, structural modifications (e.g., thiosemicarbazone formation) enhance antimicrobial potency:

Comparative Reactivity in Metal Chelation

The ligand’s tridentate binding mode contrasts with bidentate α-dioximes:

| Property | 1,2,3-Cyclohexanetrione-1,3-dioxime | Dimethylglyoxime |

|---|---|---|

| Denticity | Tridentate | Bidentate |

| Rh(III) Complex Ratio | 1:1, 1:2, 1:3 | 1:2 |

| Extraction Efficiency | Low (ionic character) | High |

Stability and Analytical Utility

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,2,3-cyclohexanetrione-1,3-dioxime. For instance, research indicates that this compound exhibits significant antimicrobial activity against several foodborne bacteria. In a study evaluating the minimum inhibitory concentration (MIC), 1,2,3-cyclohexanetrione-1,3-dioxime demonstrated effective inhibition against Listeria monocytogenes and Salmonella typhimurium, with MIC values ranging from 43.9 to 88.5 µg/mL . The compound also showed moderate activity against other pathogens such as Staphylococcus aureus and Shigella flexneri, indicating its potential as a natural antimicrobial agent in food preservation and safety .

Synthetic Chemistry

The compound is also utilized in synthetic organic chemistry for its reactivity and ability to form various derivatives. In particular, it has been involved in reactions with hypervalent iodine reagents to produce biologically interesting compounds. For example, the reaction of 1,2,3-cyclohexanetrione-1,3-dioxime with iodine(III) compounds has been shown to facilitate the synthesis of novel heterocycles through radical nitration and cyclization processes . This application not only showcases the versatility of the compound but also its importance in developing new synthetic pathways for complex organic molecules.

Metal Coordination Complexes

Another significant application of 1,2,3-cyclohexanetrione-1,3-dioxime lies in its ability to form coordination complexes with transition metals. The dioxime functional groups enable strong chelation properties, making it a suitable ligand for various metal ions. Research has demonstrated that transition metal complexes formed with this compound can exhibit unique electronic and catalytic properties . These complexes are of interest for applications in catalysis and materials science.

Case Study 1: Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial efficacy of various compounds, 1,2,3-cyclohexanetrione-1,3-dioxime was tested alongside other derivatives. The results indicated that at a concentration of 2.0 mg/disc, it effectively inhibited growth against multiple strains of bacteria . This study underscores the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Synthesis of Heterocycles

A recent study explored the use of 1,2,3-cyclohexanetrione-1,3-dioxime in synthesizing furazan derivatives through a copper-catalyzed reaction involving radical mechanisms. The outcomes revealed that these reactions not only produced high yields but also introduced new methodologies for creating complex structures that could have pharmaceutical applications .

Wirkmechanismus

The mechanism by which 1,2,3-Cyclohexanetrione,1,3-dioxime exerts its effects involves interactions with various molecular targets and pathways. For instance, its oxime groups can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes . The compound’s reactivity with nucleophiles and electrophiles also plays a crucial role in its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Classification and Key Derivatives

The antimicrobial activity of 1,2,3-cyclohexanetrione,1,3-dioxime is best understood in comparison to related cyclohexanetrione and cyclohexanedione derivatives. These compounds can be categorized into two groups based on ketone count and substituents:

Triketones

Leptospermone Structure: Cyclic triketone conjugated with an acyl side chain. Antimicrobial Activity: Exhibits the strongest inhibitory effects (MIC: 23.63–69.7 μg/mL) against six foodborne pathogens, including Listeria monocytogenes and Salmonella typhimurium .

2,2,4,4,6,6-Hexamethyl-1,3,5-cyclohexanetrione

- Structure: Triketone with six methyl substituents.

- Antimicrobial Activity: Moderate activity (MIC: 48.1–75.8 μg/mL ), strongest against Staphylococcus aureus .

This compound Structure: Triketone with two oxime groups. Antimicrobial Activity: Strong activity against L. monocytogenes and S. typhimurium (MIC: 43.9–88.5 μg/mL) .

Diketones

Antimicrobial Activity: No activity observed (MIC > 100 μg/mL) .

5,5-Dimethyl-1,3-cyclohexanedione Structure: Diketone with two methyl groups. Antimicrobial Activity: No activity observed (MIC > 100 μg/mL) .

Antimicrobial Activity Data

Key Findings :

- Triketones vs. Diketones : The presence of three ketone groups in triketones (vs. two in diketones) correlates with enhanced antimicrobial activity. Leptospermone, with an acyl side chain, outperforms other triketones, suggesting conjugation further boosts efficacy .

- Substituent Effects : Functional groups like oxime (in 1,3-dioxime) and methyl (in hexamethyl-triketone) modulate activity. Oxime groups enhance selectivity against Gram-negative bacteria (e.g., S. typhimurium), while methyl groups favor Gram-positive targets (e.g., S. aureus) .

- Mechanistic Insight : Triketones likely disrupt bacterial membrane integrity or interfere with essential enzymatic pathways, whereas diketones lack sufficient reactivity for these interactions .

Eigenschaften

Molekularformel |

C6H8N2O3 |

|---|---|

Molekulargewicht |

156.14 g/mol |

IUPAC-Name |

2,6-bis(hydroxyimino)cyclohexan-1-one |

InChI |

InChI=1S/C6H8N2O3/c9-6-4(7-10)2-1-3-5(6)8-11/h10-11H,1-3H2 |

InChI-Schlüssel |

MLAWCOBYMMKWMA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=NO)C(=O)C(=NO)C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.